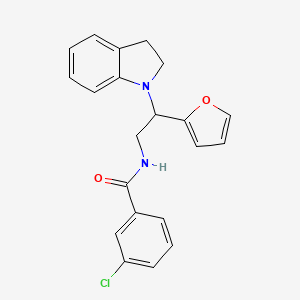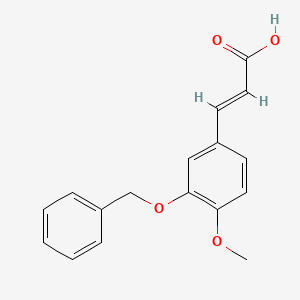
3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is a chemical compound with the linear formula C17H16O4 . It has a molecular weight of 284.315 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H16O4 . The InChI code for this compound is 1S/C17H16O4/c17-16 (18)10-9-13-7-4-8-15 (11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2, (H,17,18)/b10-9+ .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions involving “this compound”, it’s worth noting that related compounds, chiral 3-substituted benzoxaboroles, were synthesized via an asymmetric Morita–Baylis–Hillman reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 284.315 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.Scientific Research Applications
1. Biological Activity and Synthesis
The compound 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid has been investigated for its biological activities. Studies have shown that compounds with free phenolic hydroxyls exhibit scavenging free-radical and antioxidant activity, with moderate inhibition of lipid peroxidation observed for this compound specifically (Obregón-Mendoza et al., 2018). Additionally, significant inhibition of cell growth in certain tumor cell lines was reported, indicating potential therapeutic applications in cancer research.
2. Polymer Synthesis and Potential Biological Effects
Research has explored the synthesis of new acrylate-based polymers, potentially convertible to polyphenolic polymers, using monomers like this compound. These polymers demonstrate potential for various biological effects (Yuan et al., 1992). The process involves free-radical polymerization and has implications in the field of biocompatible materials.
3. Chemical Synthesis and Reaction Mechanisms
The compound has been used in various chemical synthesis processes. Studies have detailed the reaction mechanisms involving this compound, providing insights into its behavior under different chemical conditions. This research is crucial for developing new synthetic methodologies and understanding the compound's properties (Liu et al., 2009).
4. Development of Functional Polymers
The application of this compound extends to the development of functional polymers. Research in this area focuses on creating polymers with specific properties, such as UV absorption, thermal stability, and photoreactivity. These developments are significant for materials science, particularly in creating specialized coatings and films (Li et al., 1984).
Safety and Hazards
While specific safety and hazard information for “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Properties
CAS No. |
24807-37-2 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8- |
InChI Key |
FQCWLBGBAQCDJF-NTMALXAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)O)OCC2=CC=CC=C2 |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)
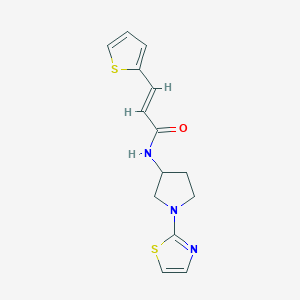
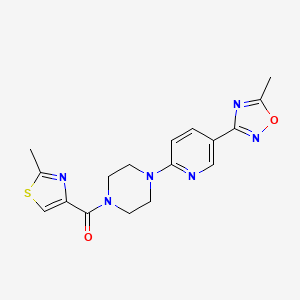
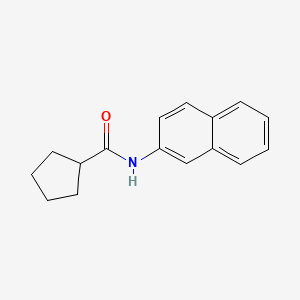
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)
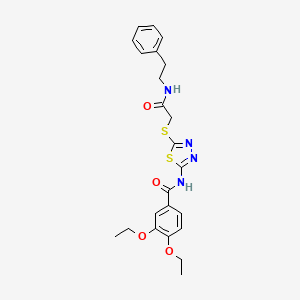
![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)
![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)

